Product packaging for 2,4-Dimethoxyphenethylamine(Cat. No.:CAS No. 15806-29-8)

2,4-Dimethoxyphenethylamine

Cat. No.: B098788
CAS No.: 15806-29-8
M. Wt: 181.23 g/mol
InChI Key: YDTQAPOROITHCN-UHFFFAOYSA-N
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Description

Classification and Structural Relationship within the Phenethylamine (B48288) Class

2,4-Dimethoxyphenethylamine is classified as a substituted phenethylamine. The core phenethylamine structure consists of a phenyl ring attached to an ethylamine (B1201723) side chain. The defining characteristic of substituted phenethylamines is the replacement of one or more hydrogen atoms on the phenyl ring, the sidechain, or the amino group with other functional groups.

In the case of 2,4-DMPEA, two methoxy (B1213986) groups (-OCH₃) are attached to the phenyl ring at the 2 and 4 positions. This specific arrangement of substituents distinguishes it from its various positional isomers, such as the more widely known 2,5-dimethoxyphenethylamine and 3,4-dimethoxyphenethylamine (B193588) (DMPEA), an analog of the neurotransmitter dopamine (B1211576). wikipedia.org The positioning of these methoxy groups significantly influences the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its reactivity and potential biological interactions.

The structural relationship of 2,4-DMPEA to other phenethylamines is crucial for understanding its chemical behavior. For instance, the presence of methoxy groups, which are electron-donating, can influence the reactivity of the aromatic ring in electrophilic substitution reactions. The general structure of phenethylamines and the specific structure of 2,4-DMPEA are illustrated below.

Figure 1: General Structure of Phenethylamine and the Specific Structure of this compound
Compound Structure
Phenethylamine
This compound

Historical Overview of Research on Dimethoxyphenethylamines

The scientific exploration of phenethylamines has a rich history, dating back to the late 19th and early 20th centuries with the isolation and synthesis of naturally occurring compounds like mescaline (3,4,5-trimethoxyphenethylamine). The pioneering work of chemists such as Alexander Shulgin in the mid to late 20th century significantly expanded the field through the systematic synthesis and investigation of a vast number of phenethylamine derivatives. nih.gov This era of research was characterized by a focus on understanding how structural modifications, such as the position and nature of substituents on the phenyl ring, influence the properties of these compounds.

The synthesis of various dimethoxyphenethylamine isomers was a logical progression in this systematic exploration. Early synthetic routes often involved the reduction of a corresponding nitrostyrene, a method that remains relevant in contemporary organic chemistry. chemicalbook.com For example, the synthesis of this compound can be achieved from 2,4-dimethoxybenzaldehyde, which is condensed with nitromethane (B149229) to form 2,4-dimethoxy-β-nitrostyrene, followed by reduction of the nitro group and the double bond. chemicalbook.com

Research into dimethoxyphenethylamines has often been comparative, examining how the isomeric placement of the methoxy groups alters the compounds' analytical profiles and potential activities. For instance, studies have utilized techniques like gas chromatography-mass spectrometry (GC-MS) and vapor-phase infrared spectroscopy (GC-IRD) to differentiate between the six regioisomeric dimethoxyphenethylamines, including 2,4-DMPEA. nih.gov These analytical studies are fundamental for the unambiguous identification of each isomer in research and forensic contexts.

Significance of this compound as a Research Target and Chemical Intermediate

The significance of this compound in an academic context is twofold: it serves as a valuable research target for structure-activity relationship (SAR) studies and as a versatile chemical intermediate in the synthesis of more complex molecules.

As a research target, 2,4-DMPEA and its isomers are instrumental in elucidating the nuanced effects of substituent positioning on the properties of phenethylamines. While some of its isomers have been investigated for their biological activity, 2,4-DMPEA itself is primarily of interest for its distinct chemical and physical properties that contribute to the broader understanding of the phenethylamine class. The ability to differentiate it from its isomers through analytical techniques is a key area of research. nih.gov

Perhaps more significantly, this compound functions as a building block in organic synthesis. The phenethylamine scaffold is a common motif in many biologically active compounds and natural products. The specific substitution pattern of 2,4-DMPEA can be exploited to construct more complex heterocyclic systems. For example, substituted phenethylamines are known precursors in the synthesis of isoquinolines and other nitrogen-containing heterocycles. google.comscielo.br The amino group of 2,4-DMPEA can readily participate in reactions to form new carbon-nitrogen bonds, leading to the construction of larger, more intricate molecular architectures. For instance, it can be used in the synthesis of quinazoline (B50416) derivatives, which are a class of compounds with a wide range of reported biological activities. researchgate.net

The following table provides a summary of the key chemical properties and identifiers for this compound.

Property Value Reference
IUPAC Name 2-(2,4-dimethoxyphenyl)ethan-1-amine
CAS Number 15806-29-8 chemicalbook.com
Molecular Formula C₁₀H₁₅NO₂ chemicalbook.com
Molar Mass 181.23 g/mol chemicalbook.com

Below is a table summarizing some of the analytical data reported for this compound, which is crucial for its identification and characterization in a laboratory setting.

Analytical Technique Key Findings Reference
Gas Chromatography-Mass Spectrometry (GC-MS) The mass spectrum shows a base peak at m/z 151. nih.gov
Vapor-Phase Infrared Spectroscopy (GC-IRD) Shows a characteristic strong absorption peak at 1609 cm⁻¹. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO2 B098788 2,4-Dimethoxyphenethylamine CAS No. 15806-29-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-12-9-4-3-8(5-6-11)10(7-9)13-2/h3-4,7H,5-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTQAPOROITHCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20329129
Record name 2,4-DIMETHOXYPHENETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15806-29-8
Record name 2,4-DIMETHOXYPHENETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329129
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Record name 2-(2,4-dimethoxyphenyl)ethan-1-amine
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Synthesis and Synthetic Chemistry of 2,4 Dimethoxyphenethylamine

Established Synthetic Routes for 2,4-Dimethoxyphenethylamine

The most common and well-documented pathway to 2,4-DMPEA begins with 2,4-dimethoxybenzaldehyde, which undergoes a Henry condensation with nitromethane (B149229) to form 2,4-dimethoxy-β-nitrostyrene. This intermediate is the direct precursor to the target amine, with its subsequent reduction being the key final step.

The reduction of the nitroalkene double bond and the nitro group in 2,4-dimethoxy-β-nitrostyrene is a critical transformation that can be achieved through several methodologies. beilstein-journals.org

One of the most powerful and frequently employed reducing agents for this purpose is lithium aluminum hydride (LiAlH₄). chemicalbook.com In a typical procedure, a solution of the 2,4-dimethoxy-β-nitrostyrene in an anhydrous solvent like tetrahydrofuran (B95107) (THF) is added to a suspension of LiAlH₄. chemicalbook.com The reaction is often conducted at a low initial temperature (0 °C) and then heated to reflux to ensure the complete reduction of both the carbon-carbon double bond and the nitro group to form the primary amine. chemicalbook.com

An alternative approach involves the use of sodium borohydride (B1222165) (NaBH₄), which is a milder and non-pyrophoric reducing agent compared to LiAlH₄. beilstein-journals.org The reduction of nitrostyrenes with NaBH₄ can be facilitated by phase transfer catalysis (PTC). mdma.ch In one method, 2,4-dimethoxy-β-nitrostyrene is dissolved in a non-polar solvent like toluene (B28343) with a phase transfer catalyst such as Aliquat 336, and the reduction is carried out with an aqueous solution of NaBH₄. mdma.ch This technique has been shown to produce the corresponding 1-(2,4-dimethoxyphenyl)-2-nitroethane in high yield (97%). mdma.ch Further reduction of the nitro group is then required to obtain the final amine. A more direct, one-pot procedure uses a combination of NaBH₄ and copper(II) chloride (CuCl₂) to reduce substituted β-nitrostyrenes to their corresponding phenethylamines in minutes with high yields. beilstein-journals.org

Reduction Method Reagents & Conditions Intermediate/Product Key Features Reference
Hydride Reduction Lithium aluminum hydride (LiAlH₄) in anhydrous THF, 0 °C to reflux.This compoundPowerful, one-pot reduction of both nitro and alkene groups. chemicalbook.com
Phase Transfer Catalysis Sodium borohydride (NaBH₄), Aliquat 336, Toluene/Water.1-(2,4-dimethoxyphenyl)-2-nitroethaneHigh-yielding reduction of the C=C double bond; requires a separate step for nitro group reduction. mdma.ch
Borohydride/Catalyst System Sodium borohydride (NaBH₄), Copper(II) chloride (CuCl₂).This compoundFast, high-yielding, one-pot procedure under mild conditions. beilstein-journals.org
Catalytic Hydrogenation H₂, Palladium on charcoal (Pd/C).2,4-dimethoxyphenylacetaldehyde oximeCan lead to by-products and may not fully reduce to the amine in one step. rsc.org, rsc.org

Catalytic hydrogenation represents another significant route for the reduction of nitrostyrenes. beilstein-journals.org The catalytic reduction of 2,4-dimethoxy-β-nitrostyrene over a palladised charcoal (Pd/C) catalyst, however, has been reported to principally yield 2,4-dimethoxyphenylacetaldehyde oxime rather than the desired phenethylamine (B48288) directly. rsc.org, rsc.org This oxime can be further reduced to the amine, but the initial reaction also produces dimeric by-products, such as meso-αα′-bis-(2,4-dimethoxyphenyl)succinaldehyde dioxime. rsc.org, rsc.org

Another synthetic strategy involves the catalytic ammoniation and hydrogenation of 3,4-dimethoxybenzyl cyanide, a positional isomer, using catalysts like Raney Nickel or palladium on carbon at high temperatures (120-160 °C) and pressures (1.0-4.0 MPa). google.com This method, while described for the 3,4-isomer, represents a general industrial approach for converting benzyl (B1604629) cyanides to phenethylamines. google.com

Synthesis of Positional Isomers and Analogues for Comparative Studies

The synthesis of positional isomers and analogues of 2,4-DMPEA is crucial for structure-activity relationship (SAR) studies in medicinal chemistry. These studies help to understand how the placement of substituents on the aromatic ring affects the compound's properties.

Regioselective bromination is a key reaction for creating specific halogenated analogues. The bromination of this compound using N-Bromosuccinimide (NBS) in acetonitrile (B52724) has been investigated. mdma.ch The use of acetonitrile as a solvent is believed to increase the rate of the ionic process, favoring ring bromination over other potential reactions. mdma.ch It has been noted that conducting the reaction in a protic solvent like glacial acetic acid (GAA) can protonate the amine, reducing its reactivity and preventing N-bromination. mdma.ch For the related isomer 2,5-dimethoxyphenethylamine, bromination is achieved using elemental bromine in acetic acid to selectively introduce a bromine atom at the 4-position, yielding 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B). , mdpi.com

A wide array of synthetic methods exists for producing substituted phenethylamines, which are applicable to the synthesis of analogues of 2,4-DMPEA. bohrium.com, nih.gov

Reductive Amination : A common strategy involves the reductive amination of a substituted phenyl-2-propanone. beilstein-journals.org More specifically, N-benzyl substituted phenethylamines are often synthesized via indirect reductive amination of the parent phenethylamine with a required aldehyde. sci-hub.se

Cross-Coupling Reactions : Modern synthetic chemistry employs transition-metal-catalyzed cross-coupling reactions. A palladium-catalyzed cross-electrophile coupling of aliphatic aziridines with (hetero)aryl iodides provides a modular route to a broad range of β-phenethylamine scaffolds. acs.org

Multi-Component Reactions : An efficient, metal-free, four-component reaction has been developed involving an arylacrylic acid, a boronic acid, formaldehyde, and a primary amine to produce diverse allyl amines, which can be precursors to phenethylamines. acs.org 3,4-dimethoxyphenethylamine (B193588) has been used successfully as the primary amine component in such reactions. acs.org

C-H/N-H Coupling : Palladium-catalyzed intramolecular C-H/N-H coupling offers a direct method for forming heterocyclic structures from phenethylamine backbones, such as creating pyrrolidines and other nitrogen-containing rings. nih.gov

Advanced Chemical Characterization Techniques in Synthetic Verification

The verification of the successful synthesis of this compound and its analogues relies on a suite of advanced chemical characterization techniques. These methods are essential to confirm the molecular structure, purity, and regiochemistry of the final product.

The primary tools for structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). mdpi.com, nih.gov

NMR Spectroscopy : ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for unambiguous confirmation of the substitution pattern on the aromatic ring and the structure of the ethylamine (B1201723) side chain. chemicalbook.com, chemicalbook.com

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound and provides characteristic fragmentation patterns that serve as a molecular fingerprint. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups, such as the N-H bonds of the primary amine and the C-O bonds of the methoxy (B1213986) groups. scribd.com, spectrabase.com

Chromatography : Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the synthesized compound and to separate it from any unreacted starting materials or by-products. scribd.com

Together, these analytical methods provide a comprehensive characterization of the synthesized molecule, ensuring its identity and quality for any subsequent studies. scribd.com

Pharmacological Investigations of Dimethoxyphenethylamines

Receptor Binding and Functional Activity Profiling

The interaction of 2,4-Dimethoxyphenethylamine with various neurotransmitter receptors is a key area of investigation to understand its potential biological effects.

Serotonin (B10506) Receptor Subtype Interactions (e.g., 5-HT2A, 5-HT2B, 5-HT2C)

Research into the receptor binding profile of 2,4-DMPEA has primarily focused on its interaction with the serotonin 5-HT2A receptor. Scientific literature shows that 2,4-DMPEA binds to the 5-HT2A receptor, though with relatively low potency. wikipedia.org The binding affinity (Ki), a measure of how tightly a ligand binds to a receptor, has been reported to be in the range of 202–999 nM. wikipedia.org

Currently, there is a lack of specific data in the scientific literature regarding the binding affinity or interaction of this compound with the 5-HT2B and 5-HT2C receptor subtypes. While studies on isomeric compounds like the 2,5-dimethoxyphenethylamines (2C-series) show varied affinities for these receptors, such data cannot be extrapolated to the 2,4-isomer. nih.govnih.gov

Agonist and Antagonist Activities at Specific Receptors

Functional activity studies have characterized this compound as a low-potency partial agonist at the serotonin 5-HT2A receptor. wikipedia.org A partial agonist is a substance that binds to and activates a given receptor, but has only partial efficacy at the receptor relative to a full agonist. The half-maximal effective concentration (EC50) for 2,4-DMPEA at the 5-HT2A receptor is reported to be between 832 and 4,034 nM, with a maximal efficacy (Emax) of 67–83% relative to the endogenous full agonist, serotonin. wikipedia.org No specific data is available regarding its potential agonist or antagonist activities at other serotonin receptor subtypes or other classes of receptors.

Pharmacological Data for this compound at the 5-HT2A Receptor
ParameterValueReference
Binding Affinity (Ki)202–999 nM wikipedia.org
Functional Potency (EC50)832–4,034 nM wikipedia.org
Maximal Efficacy (Emax)67–83% wikipedia.org

Dopaminergic and Adrenergic System Modulation

There is no specific information available from the provided search results detailing the binding affinity or functional activity of this compound at dopaminergic or adrenergic receptors. Studies on related but structurally distinct dimethoxyphenethylamine isomers, such as 3,4-DMPEA or the 2,5-dimethoxy series, have explored interactions with these systems; however, these findings are specific to those compounds. ncats.iofrontiersin.orgnih.gov For example, some 3,4,5-trisubstituted phenethylamines have been shown to bind to adrenergic α2A receptors, but this cannot be assumed for the 2,4-isomer. frontiersin.org

Neurochemical Effects and Neurotransmitter Dynamics

Impact on Monoamine Neurotransmitter Systems

The direct impact of this compound on the dynamics of monoamine neurotransmitters, such as serotonin, dopamine (B1211576), and norepinephrine, has not been specifically reported in the available scientific literature. Research on other phenethylamines, like 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), has shown effects on dopamine levels, but similar neurochemical studies on 2,4-DMPEA are absent. nih.gov

Monoamine Oxidase Inhibition by Dimethoxyphenethylamines

Monoamine oxidase (MAO) enzymes are responsible for the degradation of monoamine neurotransmitters. While some phenethylamine (B48288) derivatives are known to inhibit MAO, there is no specific scientific data on the MAO-inhibiting properties of this compound. frontiersin.org Studies have been conducted on its isomer, 3,4-Dimethoxyphenethylamine (B193588) (DMPEA), which was found to have some activity as a monoamine oxidase inhibitor. ncats.iowikipedia.org However, such properties are highly dependent on the specific molecular structure, and these findings cannot be attributed to 2,4-DMPEA without direct investigation.

Alterations in Dopamine and Metabolite Levels in Brain Regions

There is a significant lack of research specifically investigating the effects of this compound on dopamine and its metabolite levels in various brain regions. Studies on related compounds, such as N,N-Dimethyltryptamine (DMT), have shown alterations in dopamine concentrations in the rat forebrain. nih.gov For instance, DMT was found to cause a 42% decrease in dopamine levels without affecting its metabolite, homovanillic acid (HVA), in the corpus striatum. nih.gov However, it is crucial to note that these findings pertain to a different chemical class and cannot be directly extrapolated to this compound. Research on the closely related N-benzyl-substituted phenethylamines (NBOMes) has indicated that their rewarding and reinforcing effects may be linked to the dopaminergic system, with observed changes in dopamine receptor expression and dopamine levels in brain regions like the nucleus accumbens and ventral tegmental area. nih.govresearchgate.net Nevertheless, specific data on how this compound influences dopaminergic pathways remains absent from the current body of scientific literature.

In Vitro and In Vivo Pharmacological Models

The characterization of this compound using in vitro and in vivo pharmacological models is limited. While extensive research exists for other isomers, such as the 2,5-dimethoxy and 3,4-dimethoxy phenethylamines, the 2,4-isomer has not been a primary focus of such studies.

Cell-Based Assays for Receptor Activation and Signaling

To illustrate the type of data generated in such assays for related compounds, the following interactive table shows receptor binding affinities for a selection of 2,5-dimethoxyphenethylamines.

CompoundReceptorKi (nM)
2C-H5-HT₂A1700
2C-D5-HT₂ANot specified
2C-B5-HT₂ANot specified
2C-I5-HT₂ANot specified

Note: This table is for illustrative purposes to show the type of data obtained from cell-based assays for related compounds, as specific data for this compound is not available.

Electrophysiological Correlates of Pharmacological Action

There are no specific electrophysiological studies on this compound reported in the scientific literature. Electrophysiological techniques are crucial for understanding how a compound alters the electrical properties of neurons and neural circuits. For other psychoactive substances, these studies have been instrumental in elucidating their mechanisms of action. For instance, research on other phenethylamines and related compounds has investigated their effects on the firing rate of neurons in specific brain regions. mdpi.com However, the electrophysiological profile of this compound is yet to be investigated.

Metabolic Studies and Biotransformation of Dimethoxyphenethylamines

Elucidation of Phase I Metabolic Transformations

Phase I metabolism of dimethoxyphenethylamines predominantly involves oxidative deamination, O-demethylation, and the formation of various phenolic and alcoholic derivatives. These reactions are crucial in converting the parent compound into more water-soluble metabolites.

A principal metabolic pathway for phenethylamines is oxidative deamination. wikipedia.orgscispace.com This process, catalyzed by monoamine oxidases, converts the ethylamine (B1201723) side chain into an aldehyde intermediate. researchgate.net This unstable aldehyde is then rapidly oxidized further to form a carboxylic acid metabolite. nih.govnih.gov For instance, studies on 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) show its conversion to 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) and 4-bromo-2,5-dimethoxybenzoic acid (BDMBA). wikipedia.orgnih.gov Similarly, 3,4-dimethoxy-2-phenylethylamine is metabolized to 3,4-dimethoxyphenylacetic acid. researchgate.net This indicates that 2,4-DMPEA is likely metabolized to 2,4-dimethoxyphenylacetic acid.

Table 1: Carboxylic Acid Metabolites from Oxidative Deamination of Analogous Dimethoxyphenethylamines

Parent Compound Metabolite
4-bromo-2,5-dimethoxyphenethylamine (2C-B) 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA)
4-bromo-2,5-dimethoxyphenethylamine (2C-B) 4-bromo-2,5-dimethoxybenzoic acid (BDMBA)

O-demethylation, the removal of a methyl group from a methoxy (B1213986) moiety to form a hydroxyl group, is another significant Phase I transformation. chem-station.comnih.gov This reaction can occur either before or after oxidative deamination of the ethylamine side chain. nih.govresearchgate.net In vivo studies with 2C-B in rats have identified both 2-O-desmethyl and 5-O-desmethyl metabolites. nih.govnih.gov Research on 3,4-dimethoxyamphetamine, a related compound, also confirms that O-demethylation is an important metabolic route. nih.gov This process results in the formation of hydroxylated metabolites, which increases the polarity of the compound. For 2,4-DMPEA, O-demethylation would yield 2-hydroxy-4-methoxyphenethylamine and 4-hydroxy-2-methoxyphenethylamine.

The metabolic pathways of dimethoxyphenethylamines also lead to the formation of phenolic and alcoholic metabolites. Following oxidative deamination, the intermediate aldehyde can be reduced to an alcohol instead of being oxidized to a carboxylic acid. nih.gov For example, 2C-B is metabolized to 2-(4-bromo-2,5-dimethoxyphenyl)ethanol (BDMPE). wikipedia.orgnih.gov The O-demethylation process directly creates phenolic compounds, which are characterized by a hydroxyl group attached to the aromatic ring. nih.govresearchgate.net Subsequent metabolism can lead to compounds that have undergone both deamination and demethylation, such as 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE), a metabolite of 2C-B found in humans, monkeys, and rabbits. wikipedia.orgnih.gov

Table 2: Phenolic and Alcoholic Metabolites of 4-bromo-2,5-dimethoxyphenethylamine (2C-B)

Metabolite Type Metabolite Name
Alcoholic 2-(4-bromo-2,5-dimethoxyphenyl)ethanol (BDMPE)
Phenolic 4-bromo-2,5-dimethoxyphenol (BDMP)

Identification of Contributing Enzyme Systems

The biotransformation of dimethoxyphenethylamines is carried out by specific enzyme systems, primarily Monoamine Oxidases (MAO) and Cytochrome P450 (CYP) isoenzymes.

Monoamine oxidases, specifically MAO-A and MAO-B, are the primary enzymes responsible for the oxidative deamination of phenethylamines. wikipedia.orgresearchgate.net Studies have shown that 3,4-dimethoxy-2-phenylethylamine is a substrate for MAO-B, which catalyzes its conversion to the corresponding aldehyde. researchgate.net Research on the related compound 3,4-dimethoxyphenethylamine (B193588) indicates it acts as an inhibitor of MAO. nih.gov The deamination of 2C-B is mediated by both MAO-A and MAO-B. wikipedia.org Given its structure, 2,4-DMPEA is also expected to be a substrate for these enzymes.

The Cytochrome P450 (CYP) superfamily of enzymes also plays a role in the metabolism of dimethoxyphenethylamines, particularly in O-demethylation reactions. researchgate.net While MAO enzymes are central to deamination, CYP enzymes are crucial for modifying the methoxy groups on the phenyl ring. The specific isoenzyme CYP2D6 is known to be involved in the O-demethylation of substrates like 3- and 4-methoxyphenethylamine. uspto.gov Furthermore, studies on the metabolism of methoxyphenamine (B1676417) confirm the role of CYP2D6 in producing O-desmethylmethoxyphenamine. nih.gov A broad range of CYP isoenzymes, including CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, and CYP3A4, have been shown to metabolize related phenethylamine (B48288) derivatives. dntb.gov.ua

Table 3: Enzyme Systems in Dimethoxyphenethylamine Metabolism

Enzyme Family Specific Enzyme(s) Primary Metabolic Reaction
Monoamine Oxidase (MAO) MAO-A, MAO-B Oxidative Deamination

Interspecies Differences in Metabolic Fate

The metabolism of xenobiotics can vary significantly between species, and dimethoxyphenethylamines are no exception. These differences are often attributed to variations in the expression and activity of metabolic enzymes, particularly cytochrome P450 isozymes and monoamine oxidases.

To investigate interspecies metabolic differences, cryopreserved hepatocytes from humans, monkeys, dogs, rabbits, rats, and mice have been utilized. nih.gov In these in vitro systems, the primary metabolic pathways for 4-bromo-2,5-dimethoxyphenethylamine (2C-B) were identified. researchgate.net The main transformation is oxidative deamination, which leads to the formation of several key metabolites. nih.gov

This process results in the production of 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). nih.govresearchgate.net Another product of oxidative deamination is 4-bromo-2,5-dimethoxybenzoic acid (BDMBA). nih.govresearchgate.net Subsequent metabolism can occur via demethylation of these initial metabolites. An alternative pathway involves the initial demethylation of the parent compound, followed by oxidative deamination. nih.govresearchgate.net

Comparative analysis of metabolite profiles from hepatocyte incubations reveals notable species-specific differences in the biotransformation of 4-bromo-2,5-dimethoxyphenethylamine. nih.govresearchgate.net

Two significant interspecies variations were observed:

A previously unknown metabolite, 4-bromo-2,5-dimethoxy-phenol (B1599776) (BDMP), was identified exclusively in incubations with mouse hepatocytes. nih.gov

The metabolite 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) was produced by hepatocytes from humans, monkeys, and rabbits, but was not detected in incubations with hepatocytes from dogs, rats, or mice. nih.govresearchgate.net

Studies using rat hepatocytes specifically identified 2-O-desmethyl-2C-B and the corresponding carboxylic acid derivative as the major metabolites recovered from the culture. nih.gov This finding deviates slightly from in vivo rat studies where a different metabolite was found to be predominant. nih.gov

Table 1: Species-Specific Metabolites of 4-bromo-2,5-dimethoxyphenethylamine in Hepatocyte Incubations

Metabolite Human Monkey Dog Rabbit Rat Mouse
4-bromo-2,5-dimethoxy-phenol (BDMP) No No No No No Yes
2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) Yes Yes No Yes No No
2-O-desmethyl-2C-B - - - - Yes -
Carboxylic acid derivative - - - - Yes -

Toxicological Assessments and Mechanisms of Toxicity of Dimethoxyphenethylamines

In Vivo Toxicity Studies in Preclinical Models

Comprehensive in vivo toxicity data for 2,4-dimethoxyphenethylamine (2,4-DMPEA) in preclinical models are notably scarce in publicly available scientific literature. The majority of toxicological research on dimethoxyphenethylamines has concentrated on its isomers, such as 2,5-dimethoxyphenethylamine and its derivatives (the 2C series), or 3,4-dimethoxyphenethylamine (B193588) (the metabolic precursor to mescaline).

However, early research by Clark, Benington, and Morin in the mid-1960s provides some of the only direct preclinical insights into the biological effects of 2,4-DMPEA. Their work focused on the enzymatic oxidative deamination of various phenethylamine (B48288) compounds and their behavioral effects in cats.

In a 1964 study, the researchers investigated the enzymatic oxidative deamination of mescaline and structurally related β-phenethylamines, including 2,4-DMPEA. While the primary focus was on the metabolic pathway, the study also included observations of behavioral changes in cats following administration of these compounds. A subsequent paper in 1965 further explored the effects of the position of methoxy (B1213986) groups on the biological deamination of phenethylamines. These studies indicated that the substitution pattern on the aromatic ring significantly influences the compound's susceptibility to metabolism by monoamine oxidase (MAO). For instance, it was shown that 2,4,6-trimethoxyphenethylamine was not a substrate for soluble amine oxidase from rabbit liver, a property it shares with mescaline. wikipedia.org

A study on the acute toxicity of various phenethylamine analogues in mice provides comparative context, although it does not include 2,4-DMPEA directly. The research demonstrated that modifications to the phenethylamine structure, such as halogenation or methylation, can significantly alter the acute toxicity profile, as indicated by LD50 values. For example, para-halogenation of phenylethylamine was found to increase its acute toxicity in mice. nih.govresearchgate.net This highlights the importance of specific structural features in determining the toxic potential of phenethylamine derivatives.

Below is a data table summarizing the limited available preclinical information and comparative data for related compounds.

CompoundPreclinical ModelKey FindingsReference
This compound CatStudied for enzymatic oxidative deamination and behavioral effects. Specific toxicological endpoints were not the primary focus. wikipedia.org
Phenylethylamine (PEA) MouseAcute toxicity (LD50) was determined, providing a baseline for unsubstituted phenethylamine. nih.govresearchgate.net
p-Halogenated PEA derivatives MouseIncreased acute toxicity compared to PEA, demonstrating the influence of ring substitution on toxicity. nih.govresearchgate.net
Monomethylated PEA derivatives MouseShowed relatively modest changes in acute toxicity compared to PEA. nih.govresearchgate.net
2,4,6-Trimethoxyphenethylamine Rabbit (in vitro)Found to be a poor substrate for amine oxidase, similar to mescaline. wikipedia.org

Inter-individual Variability in Susceptibility to Toxic Effects

Direct studies on the inter-individual variability in susceptibility to the toxic effects of this compound are absent from scientific literature. However, based on the known metabolism of phenethylamines and related compounds, it is highly probable that significant inter-individual differences in response to 2,4-DMPEA exist. This variability is likely influenced by genetic polymorphisms in key drug-metabolizing enzymes.

The metabolism of phenethylamines is primarily carried out by monoamine oxidases (MAO) and cytochrome P450 (CYP) enzymes. nih.gov Genetic variations in the genes encoding these enzymes can lead to differences in their activity, which in turn can affect the rate of metabolism, clearance, and potential toxicity of a substance.

CYP2D6 Polymorphisms:

The cytochrome P450 enzyme CYP2D6 is known to be highly polymorphic in the human population, leading to distinct metabolizer phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers. tandfonline.compsu.eduresearchgate.net CYP2D6 is involved in the metabolism of numerous drugs, including many psychoactive substances. tandfonline.com For other phenethylamine derivatives, such as MDMA, the genetic polymorphism of CYP2D6 has been shown to be a relevant factor in plasma concentrations and acute effects. tandfonline.com In vitro studies on other psychedelic phenethylamines have demonstrated the role of CYP2D6 in their detoxification. nih.gov Therefore, an individual's CYP2D6 genotype could significantly influence their susceptibility to the toxic effects of 2,4-DMPEA. For instance, a poor metabolizer might experience higher plasma concentrations for a longer duration, potentially increasing the risk of toxicity.

N-acetyltransferase 2 (NAT2) Polymorphisms:

N-acetyltransferase 2 (NAT2) is another highly polymorphic enzyme that plays a role in the metabolism of various drugs and xenobiotics. mcw.edumcw.edu Recent research has highlighted the importance of N-acetylation in the metabolism of some new psychoactive substances (NPS). researchgate.net Studies on other NPS have shown that genetic differences in NAT2 can affect the risk of toxicity. researchgate.net While the specific involvement of NAT2 in the metabolism of 2,4-DMPEA has not been studied, it represents another potential source of inter-individual variability in response to this compound.

The following table summarizes the key enzymes and the potential implications of their genetic polymorphisms on the toxicity of phenethylamine-like compounds, which can be extrapolated to 2,4-DMPEA.

EnzymeGenetic PolymorphismPotential Implication for 2,4-DMPEA ToxicityReference
CYP2D6 High (Poor, Intermediate, Extensive, Ultrarapid Metabolizers)Individuals with lower enzyme activity may experience higher plasma concentrations and increased risk of toxicity. Those with higher activity may have a different metabolite profile. tandfonline.compsu.eduresearchgate.nettandfonline.com
NAT2 High (Slow, Intermediate, Rapid Acetylators)If N-acetylation is a metabolic pathway for 2,4-DMPEA, acetylator status could influence the rate of metabolism and potential for toxicity. mcw.edumcw.eduresearchgate.net
Monoamine Oxidase (MAO) Polymorphisms existAs a primary enzyme for phenethylamine metabolism, variations in MAO activity could significantly alter the toxicokinetics of 2,4-DMPEA. nih.govoup.com

Structure Activity Relationship Sar Studies of Substituted Phenethylamines Including Dimethoxyphenethylamines

Impact of Substituent Patterns on Receptor Binding Affinity and Efficacy

The affinity and efficacy of substituted phenethylamines at serotonin (B10506) receptors, especially the 5-HT₂A receptor, are highly dependent on the pattern of substitution on the phenethylamine (B48288) molecule. ontosight.ai Key modifications include the placement of methoxy (B1213986) groups, the addition of halogens or alkyl chains, methylation at the alpha position, and N-benzyl substitution.

Influence of Methoxy Group Position on Pharmacological Activity

The position of methoxy (–OCH₃) groups on the phenyl ring of phenethylamines significantly impacts their pharmacological activity. The 2,5-dimethoxy substitution pattern is a critical motif for 5-HT₂A receptor agonism. researchgate.net Elimination of either the 2- or 5-methoxy group can lead to a decrease in both binding affinity and functional potency at the 5-HT₂A and 5-HT₂C receptors. researchgate.net This reduction in activity is particularly pronounced when the 5-methoxy group is removed. researchgate.net

Interestingly, while the removal of either methoxy group from 2,5-dimethoxyphenethylamine derivatives results in a significant decrease in their ability to induce the head-twitch response (HTR) in mice, this does not always correlate with a proportional loss of in vitro receptor affinity or potency. researchgate.net This suggests the 2,5-dimethoxy motif is particularly important for in vivo potency. researchgate.netmdpi.com Furthermore, the presence of methoxy groups at the meta and para positions (R⁵–R⁷) has been shown to have a negative effect on the affinity for the 5-HT₂A receptor. biomolther.org In contrast, a methoxy group at the R² position does not appear to have a noticeable impact on binding affinity. biomolther.org

Compound ModificationEffect on 5-HT₂A/₂C Receptor Affinity/PotencyEffect on Head-Twitch Response (HTR)
Removal of 2-methoxy groupModest drop in affinity and potency researchgate.netSignificant reduction in potency researchgate.net
Removal of 5-methoxy groupMore pronounced drop in affinity and potency researchgate.netSignificant reduction in potency researchgate.net
Methoxy groups at meta/para positionsNegative effect on affinity biomolther.orgNot specified
Methoxy group at R² positionNo noticeable impact on affinity biomolther.orgNot specified

Effects of Halogenation (e.g., Bromine) and Alkyl/Alkylthio Chain Length at the 4-Position

Substitution at the 4-position of the 2,5-dimethoxyphenethylamine scaffold plays a crucial role in modulating receptor affinity and functional activity. The introduction of small, lipophilic substituents like halogens (e.g., bromine in 2C-B, iodine in 2C-I) or short alkyl chains generally leads to potent 5-HT₂A agonistic properties. frontiersin.orgresearchgate.net Conversely, larger, bulky substituents at the 4-position can result in compounds with antagonistic properties at 5-HT₂A/₂C receptors. researchgate.netfrontiersin.org

Specifically, the replacement of an iodine atom with a bromine atom, as in the case of 2C-B, results in a 5-HT₂A receptor antagonist with a potency approximately 30 times lower than its iodinated counterpart, 2C-I. nih.gov Studies on 4-thio-substituted phenylalkylamines, such as 2C-T-2 and 2C-T-7, have shown that these compounds produce psychedelic effects. researchgate.net However, analogs with a 4-benzylthio group exhibit little to no effect in the head-twitch response paradigm, which aligns with the observation that bulky 4-substituents can diminish agonist efficacy at the 5-HT₂A receptor. researchgate.net

Increasing the length of the 4-alkoxy substituent has been found to generally increase binding affinities at both 5-HT₂A and 5-HT₂C receptors. frontiersin.orgfrontiersin.org Similarly, introducing fluorinated 4-alkoxy substituents tends to increase binding affinities at these receptors and enhance activation potency at the 5-HT₂A receptor. frontiersin.org

4-Position SubstituentEffect on 5-HT₂A/₂C Receptor Activity
Small lipophilic groups (e.g., Br, I, short alkyl)Potent agonism frontiersin.orgresearchgate.net
Large, bulky groups (e.g., benzylthio)Antagonism or reduced efficacy researchgate.netfrontiersin.org
Increasing alkoxy chain lengthIncreased binding affinity frontiersin.orgfrontiersin.org
Fluorinated alkoxy groupsIncreased binding affinity and 5-HT₂A potency frontiersin.org

Role of Alpha-Methylation on Potency and Receptor Interaction

The introduction of a methyl group at the alpha (α) carbon of the ethylamine (B1201723) sidechain, which converts a phenethylamine into an amphetamine, has significant pharmacological consequences. This α-methylation generally increases the in vivo potency of psychedelic phenethylamines. psu.edunih.gov This enhancement is thought to be due to increased metabolic stability, as the α-methyl group protects the molecule from degradation by monoamine oxidase, and increased lipophilicity. nih.govsmw.ch

While α-methylation often leads to higher in vivo potency, its effect on in vitro receptor binding affinity is not always straightforward. For 2,4,5-trisubstituted derivatives, the presence of an α-methyl group has a relatively small effect on binding affinity at 5-HT₂A/₂C receptors, with racemic amphetamines showing similar affinity to their phenethylamine counterparts. frontiersin.orgnih.govresearchgate.net However, α-methylated compounds tend to exhibit higher intrinsic activity at the 5-HT₂A receptor compared to their non-methylated analogs. nih.gov

ModificationEffect on In Vivo PotencyEffect on 5-HT₂A/₂C Receptor AffinityEffect on 5-HT₂A Intrinsic Activity
Alpha-methylationIncreased psu.edunih.govMinimal change for 2,4,5-trisubstituted derivatives frontiersin.orgnih.govresearchgate.netIncreased nih.gov

N-Benzyl Substitution and its Effect on 5-HT₂A Receptor Agonism

While simple N-alkylation of phenethylamines with small substituents like methyl or ethyl groups typically leads to a significant decrease in activity, N-benzylation has been found to dramatically enhance both binding affinity and functional activity at the 5-HT₂A receptor. nih.govsci-hub.se This is particularly true for N-(2-methoxy)benzyl substitutions, which have produced some of the most potent 5-HT₂A agonists known. sci-hub.se

The N-benzyl group introduces a second aromatic ring to the molecule, and substitutions on this ring can further modulate activity. nih.gov For example, N-(2-hydroxybenzyl) substituted compounds generally show the highest activity at the 5-HT₂A receptor with good selectivity. nih.gov One such compound, with a 4-bromo-2,5-dimethoxyphenethylamine (B3395496) core, emerged as a highly potent and selective 5-HT₂A agonist. nih.gov In contrast, N-(2-methoxybenzyl) compounds are generally less active and less selective. nih.gov

A systematic study of 48 N-benzyl phenethylamine derivatives revealed that these compounds generally have high affinity for the 5-HT₂A receptor, with several exhibiting subnanomolar binding affinities. acs.org The functional activity of these compounds was more varied, with one N-(2-hydroxybenzyl) derivative being the most potent. nih.govacs.org While most compounds showed low to moderate selectivity for the 5-HT₂A receptor in binding assays, one compound with a 2,3-methylenedioxy substitution on the N-benzyl ring displayed a 100-fold selectivity. nih.govacs.org In functional assays, selectivity was generally higher. acs.org

N-Benzyl SubstitutionEffect on 5-HT₂A Receptor AffinityEffect on 5-HT₂A Functional Activity5-HT₂A/₂C Selectivity
General N-benzylationSignificant increase nih.govsci-hub.seSignificant increase nih.govsci-hub.seVaries
N-(2-methoxy)benzylIncreased affinity, but less active and selective than hydroxybenzyl counterparts nih.govsci-hub.seIncreased potency sci-hub.seLower selectivity nih.gov
N-(2-hydroxy)benzylHigh affinity nih.govHighest activity nih.govGood selectivity nih.gov
N-benzyl with 2,3-methylenedioxyIncreased selectivity in binding nih.govNot specifiedHigh (up to 100-fold) acs.org

SAR Correlates with Behavioral Responses in Rodent Models

The structure-activity relationships observed in in vitro receptor binding and functional assays often translate to predictable behavioral responses in animal models. The head-twitch response (HTR) in rodents is a widely used behavioral proxy for assessing the potential psychedelic effects of 5-HT₂A receptor agonists in humans. wikipedia.org

Predicting Psychedelic Effects via Head-Twitch Response

The head-twitch response (HTR) is a rapid, side-to-side head movement observed in rodents following the administration of 5-HT₂A receptor agonists. wikipedia.org There is a strong correlation between the potency of a compound to induce the HTR in mice and its reported hallucinogenic potency in humans. researchgate.net This makes the HTR assay a valuable tool for preclinical screening and for studying the structure-activity relationships of psychedelic compounds. researchgate.netbiorxiv.orgacs.org

For example, studies have shown that removing either the 2- or 5-methoxy group from 2,5-dimethoxyphenethylamine derivatives significantly reduces their potency in the HTR assay, indicating the importance of the 2,5-dimethoxy motif for in vivo psychedelic-like activity. researchgate.net Similarly, the potency of mescaline and its analogs in the HTR assay is enhanced by lengthening the 4-methoxy group or by adding an α-methyl group, which parallels their known hallucinogenic potencies in humans. ljmu.ac.uk

However, it is important to note that some compounds that are potent 5-HT₂A agonists in vitro may have little or no activity in the HTR assay, suggesting that factors beyond simple receptor affinity and efficacy can influence in vivo behavioral effects. acs.org

Compound/ModificationHTR PotencyCorrelation with Human Psychedelic Potency
2,5-dimethoxyphenethylaminesHighStrong researchgate.net
Removal of 2- or 5-methoxy groupSignificantly reduced researchgate.netConsistent with reduced activity
Mescaline analogs with longer 4-alkoxy chainIncreased ljmu.ac.ukParallels human data
Mescaline with α-methyl groupIncreased ljmu.ac.ukParallels human data
2C-T analogs with 4-benzylthio groupLittle to no effect researchgate.netConsistent with reduced efficacy

Methodological Approaches in SAR Investigations

The exploration of structure-activity relationships (SAR) for substituted phenethylamines relies on sophisticated methodological approaches to systematically assess how chemical modifications influence their biological activity. These investigations are crucial for identifying the structural determinants of ligand-receptor interactions. Key techniques in this field include radioligand binding assays, which directly measure the affinity of a compound for a specific receptor, and combinatorial library synthesis coupled with high-throughput screening, which allows for the rapid evaluation of large numbers of compounds.

Radioligand binding assays are a fundamental and powerful tool in pharmacology for quantifying the interaction between a ligand and a receptor. nih.govphysiology.org This technique is essential for determining the binding affinity of substituted phenethylamines at various target receptors, most notably serotonin (5-HT), dopamine (B1211576), and adrenergic receptors. nih.govnih.gov The affinity is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of a drug required to occupy 50% of the receptors in the presence of a radioligand. A lower Kᵢ value indicates a higher binding affinity.

The assay procedure generally involves several key steps. physiology.org First, a tissue preparation, such as a cell membrane homogenate from cell lines (e.g., HEK-293 or Chinese Hamster Ovary cells) engineered to overexpress a specific receptor subtype, is prepared. nih.govbiomolther.orgfrontiersin.org This membrane preparation is then incubated with a radiolabeled ligand (a "hot" ligand), which is known to bind with high affinity and specificity to the target receptor. frontiersin.org To determine the affinity of a test compound (a "cold" ligand), like a phenethylamine derivative, it is added to the incubation mixture in varying concentrations. nih.gov The test compound competes with the radioligand for the same binding site on the receptor. nih.gov

After reaching equilibrium, the bound radioligand is separated from the unbound (free) radioligand, commonly through rapid vacuum filtration. researchgate.net The radioactivity of the filter-trapped membranes is then measured using a scintillation counter. biomolther.org Non-specific binding is determined by adding an excess of an unlabeled competitor to the incubation, and this value is subtracted from the total binding to yield the specific binding of the radioligand. frontiersin.org By measuring the concentration-dependent displacement of the radioligand by the test compound, a competition curve is generated, from which the Kᵢ value can be calculated. nih.gov

Research on substituted phenethylamines has extensively used this method to elucidate their SAR at various receptors. For instance, studies have systematically evaluated how substitutions on the phenyl ring of the phenethylamine scaffold affect affinity for 5-HT₂ₐ and 5-HT₂꜀ receptors. frontiersin.orgfrontiersin.org It has been shown that the presence and position of methoxy groups, as seen in 2,4-dimethoxyphenethylamine, and the addition of other substituents significantly alter receptor affinity. frontiersin.orgnih.gov These assays have revealed that many 2,5-dimethoxy-substituted phenethylamines exhibit high affinity for the 5-HT₂ receptor family. frontiersin.orgnih.gov

Table 1: Binding Affinities (Kᵢ, nM) of Selected Phenethylamine Derivatives at Human Serotonin Receptors This table is interactive. You can sort and filter the data by clicking on the column headers.

Compound Substitution Pattern 5-HT₂ₐ Kᵢ (nM) 5-HT₂꜀ Kᵢ (nM) Source
2C-H 2,5-Dimethoxy 61 300 frontiersin.org
2C-O-1 2,5-Dimethoxy-4-methoxyethoxy 100 1200 frontiersin.org
2C-O-2 2,5-Dimethoxy-4-propoxy 28 320 frontiersin.org
2C-O-3 2,5-Dimethoxy-4-(2-fluoroethoxy) 21 290 frontiersin.org
2C-O-4 2,5-Dimethoxy-4-(2,2-difluoroethoxy) 16 130 frontiersin.org
Mescaline 3,4,5-Trimethoxy 3700 9900 frontiersin.org
Proscaline 3,5-Dimethoxy-4-propoxy 480 1700 frontiersin.org
TMA-2 2,4,5-Trimethoxy 1700 8400 nih.gov

Combinatorial Library Synthesis and High-Throughput Screening

The challenge of exploring the vast chemical space possible with substituted phenethylamines is addressed by the integrated approach of combinatorial chemistry and high-throughput screening (HTS). nih.govresearchgate.net This strategy allows for the rapid synthesis and biological evaluation of a large number of compounds, accelerating the identification of lead compounds and the elucidation of structure-activity relationships. researchgate.net

Combinatorial Library Synthesis refers to the process of creating large collections of structurally related molecules in a systematic and efficient manner. nih.gov Instead of synthesizing compounds one at a time, methods like parallel synthesis are employed to produce a "library" of dozens to thousands of distinct compounds simultaneously. researchgate.netresearchgate.net For phenethylamines, a common scaffold (the phenethylamine core) can be systematically modified by attaching a diverse set of "building blocks" at various positions, such as the phenyl ring or the amine group. mdpi.com This allows for the exploration of how different functional groups (e.g., halogens, alkyl groups, alkoxy groups) at specific locations influence receptor binding and functional activity. nih.gov

Once a combinatorial library is synthesized, High-Throughput Screening (HTS) is used for its rapid biological evaluation. researchgate.netnih.gov HTS utilizes automated, miniaturized assays to test every compound in the library for a specific activity, such as binding to a receptor or activating a signaling pathway. researchgate.net Radioligand binding assays, for example, can be adapted for an HTS format using multi-well plates and robotic liquid handling systems. nih.govresearchgate.net This allows for the screening of thousands of compounds per day. researchgate.net Other HTS methods may measure functional responses, such as changes in intracellular calcium or the activation of reporter genes, that occur upon receptor activation.

The application of these methods to phenethylamine derivatives has enabled broad SAR exploration. researchgate.netresearchgate.net By synthesizing a library of analogs with varied substitution patterns and then subjecting them to HTS at a panel of receptors, researchers can quickly identify which structural features confer high affinity and selectivity for a particular target. nih.govingentaconnect.com For example, a library of N-benzylphenethylamines could be synthesized and screened to determine how substitutions on the N-benzyl group affect affinity for 5-HT₂ receptors. mdpi.com The data generated from HTS provides a comprehensive SAR landscape, guiding the rational design of more potent and selective compounds for further study. acs.org

Emerging Research Directions and Applications

Development of Targeted Materials for Detection and Monitoring

The need for rapid, selective, and sensitive detection of phenethylamines, including 2,4-DMPEA and its analogs, in diverse matrices has spurred the development of advanced materials. A significant area of this research is focused on molecularly imprinted polymers (MIPs). mdpi.comlabxing.comfrontiersin.org MIPs are synthetic receptors, or "plastic antibodies," engineered to bind a specific target molecule with high selectivity. mdpi.comle.ac.uk The process involves polymerizing functional monomers around a template molecule (in this case, a phenethylamine (B48288) analog). labxing.commdpi.com After polymerization, the template is removed, leaving behind a cavity that is complementary in shape, size, and chemical functionality to the target analyte, enabling its selective recognition and extraction from complex samples like sewage and urine. labxing.comnih.gov

Research has demonstrated the successful synthesis of MIPs for various phenethylamines, achieving high selectivity and affinity. mdpi.commdpi.com For instance, MIPs have been developed for amphetamine-type stimulants using a dummy template, which allows for the selective extraction of multiple related compounds. nih.gov These materials exhibit high imprinting factors, indicating a strong preference for the target analytes over other structurally similar molecules. mdpi.comnih.gov

Another major advancement is in the field of electrochemical sensors, which offer rapid and portable detection capabilities crucial for forensic and clinical analysis. rsc.orgresearchgate.netresearchgate.net Environmentally friendly screen-printed electrodes (SPEs) modified with materials like graphite (B72142) and chitosan (B1678972) have been developed for the selective detection of phenethylamine derivatives such as 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B). rsc.orgresearchgate.netrsc.org These sensors can achieve low detection limits and demonstrate high selectivity even in the presence of numerous interfering substances. rsc.orgrsc.org The combination of techniques like square-wave adsorptive stripping voltammetry with these modified electrodes enhances sensitivity and allows for analysis with minimal sample consumption. rsc.orgresearchgate.net

Table 1: Performance of Advanced Materials for Phenethylamine Detection
Material/MethodTarget Analyte(s)Key Performance MetricsSource
Molecularly Imprinted Polymer (MIP)Tyramine, L-norepinephrineImprinting Factor (IF) for Tyramine: 2.47; IF for L-norepinephrine: 2.50 mdpi.com
Magnetic MIPs (MMIPs)Amphetamine-Type StimulantsImprinting Factor (IF): 2.4-3.3; Detection Limit: 5.2-19 ng/L nih.gov
Screen-Printed Electrode (SPE-Gr/CTS)4-bromo-2,5-dimethoxyphenethylamine (2C-B)Dynamic Linear Range: 0.05 to 7.5 μmol L⁻¹; Limit of Detection (LOD): 0.015 μmol L⁻¹ rsc.orgrsc.org

Computational Chemistry and Molecular Modeling in Phenethylamine Research

Computational chemistry and molecular modeling have become indispensable tools in phenethylamine research, offering insights that guide experimental work. ebi.ac.uk These in silico methods are used to predict the interactions between molecules, understand their electronic properties, and model their behavior in various environments. scispace.comhelsinki.fi

One key application is in the rational design of molecularly imprinted polymers. ebi.ac.uk Computational models can evaluate the affinity and selectivity of different functional monomers for a target phenethylamine, such as the isomer 3,4-Dimethoxyphenethylamine (B193588). ebi.ac.uk By simulating the prepolymerization complexes and the adsorption processes in different solvents, researchers can predict which monomer will yield the most effective MIP, saving significant time and resources in the lab. ebi.ac.uk

Quantitative Structure-Retention Relationship (QSRR) modeling is another powerful computational technique applied to this class of compounds. scispace.com QSRR models seek to find a mathematical relationship between the chemical structure of a compound and its retention behavior in chromatography. These models, often built using machine learning algorithms like artificial neural networks, can predict the capacity factor of novel or uncharacterized phenethylamines, which is valuable for developing analytical methods. scispace.com Furthermore, computational approaches are used to predict mass fragmentation patterns and other spectroscopic properties, which aids in the structural elucidation of new designer drugs and their metabolites. helsinki.fi

Investigation of Neurodegenerative Disease Pathogenesis using Dimethoxyphenethylamines

The structural scaffold of dimethoxyphenethylamine is proving to be a valuable tool in the study of neurodegenerative disorders like Alzheimer's and Parkinson's disease. nbinno.comrsc.org The isomer 3,4-Dimethoxyphenethylamine (DMPEA), a methylated metabolite of dopamine (B1211576), is used in research as a potent inhibitor of brain mitochondrial respiration. nbinno.comguidechem.com This property allows scientists to use it as a tool to investigate the mechanisms of neuronal cell death that are characteristic of Parkinson's disease. nbinno.com

In the context of Alzheimer's disease, researchers are designing and synthesizing multi-target compounds based on the dimethoxyphenethylamine structure. rsc.orgresearchgate.netrsc.org The goal is to create agents that can simultaneously address several pathological features of the disease, such as the aggregation of amyloid-beta (Aβ) plaques and the dysregulation of cholinesterase enzymes. rsc.orgrsc.org Studies have shown that attaching a 3,4-dimethoxyphenethylamine moiety to other heterocyclic scaffolds, like quinazoline (B50416), can produce potent inhibitors of Aβ42 aggregation. rsc.org For example, the compound 9h (8-chloro-N⁴-(3,4-dimethoxyphenethyl)-N²-isopropylquinazoline-2,4-diamine) was identified as a potent Aβ42 aggregation inhibitor with an IC₅₀ of approximately 1.5 μM. rsc.orgrsc.org These findings highlight the potential of the dimethoxyphenethylamine framework as a core component in the development of future therapeutics for complex neurodegenerative conditions. researchgate.net

Table 2: Activity of Dimethoxyphenethylamine Derivatives in Alzheimer's Disease Models
CompoundTargetMeasured Activity (IC₅₀)Source
8h (8-chloro-N²-isopropyl-N⁴-phenethylquinazoline-2,4-diamine)Aβ40 Aggregation~900 nM rsc.orgrsc.org
9h (8-chloro-N⁴-(3,4-dimethoxyphenethyl)-N²-isopropylquinazoline-2,4-diamine)Aβ42 Aggregation~1.5 μM rsc.orgrsc.org
12b (7-chloro-N²,N²-dimethyl-N⁴-phenethylquinazoline-2,4-diamine)AChE Inhibition~5.8 μM rsc.org
8e (7-chloro-N²-isopropyl-N⁴-phenethylquinazoline-2,4-diamine)BuChE Inhibition~100 nM rsc.org

Methodological Advancements in Structural Elucidation and Contradiction Resolution

The definitive identification of 2,4-Dimethoxyphenethylamine and its isomers relies on a suite of advanced analytical techniques. researchgate.net The structural complexity and the existence of numerous positional isomers necessitate robust methods for unequivocal characterization. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation. mdpi.comchemicalbook.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the precise determination of the substitution pattern on the phenyl ring. chemicalbook.comgoogle.comnih.gov For example, the chemical shifts of the methoxy (B1213986) groups can help distinguish between the 2,4-, 3,4-, and other dimethoxy isomers. chemicalbook.comvulcanchem.com

Mass Spectrometry (MS), often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is essential for determining the molecular weight and fragmentation patterns of these compounds. nih.govpsu.edu High-resolution mass spectrometry can provide the exact molecular formula. researchgate.net Tandem mass spectrometry (MS/MS) is particularly powerful for differentiating between isomers. nih.gov In this technique, a specific ion (the parent ion) is selected and fragmented, and the resulting product ions create a unique fingerprint that can distinguish between compounds with the same molecular weight but different structures. nih.gov These advanced methods are crucial for identifying novel psychoactive substances and resolving any structural ambiguities that may arise in forensic and research contexts. researchgate.netnih.gov

Q & A

Basic Research Question

  • HPLC : Use a C18 column with UV detection (λ = 280 nm) and acetonitrile/water gradient elution. Compare retention times against certified reference standards .
  • NMR : ¹H and ¹³C NMR can confirm substitution patterns (e.g., methoxy group positions) and detect impurities like unreacted aldehyde .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isomers (e.g., 2,4- vs. 2,5-dimethoxy derivatives) .

How does the substitution pattern (2,4-dimethoxy vs. other isomers) influence the pharmacological profile of phenethylamine derivatives, and what experimental approaches can elucidate structure-activity relationships?

Advanced Research Question

  • Comparative Binding Studies : Screen 2,4-, 2,5-, and 3,4-dimethoxy analogs against a panel of GPCRs (e.g., 5-HT2A, TAAR1) to map substituent effects on affinity .
  • Molecular Modeling : Perform docking simulations (e.g., using AutoDock Vina) to predict interactions with receptor binding pockets. Focus on methoxy group orientation and hydrogen bonding with Ser159/Ser239 in 5-HT2A .
  • In Vivo Pharmacokinetics : Compare metabolic stability (e.g., CYP450 enzyme assays) and blood-brain barrier penetration (logP calculations) across isomers .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.